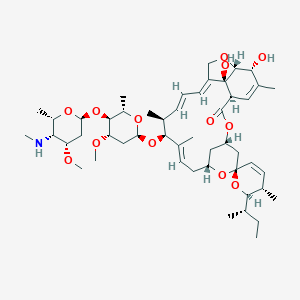

Emamectin B1A

Description

Properties

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,48+,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEGAUYXQAKHKJ-COFQVFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153164 | |

| Record name | Emamectin B1A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

886.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.20 at 23 °C /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, Off-white crystalline powder | |

CAS No. |

121124-29-6, 119791-41-2 | |

| Record name | Emamectin B1A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121124296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emamectin B1A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMAMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX4GP7848F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

141-146 °C /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis of Emamectin B1a: A Technical Guide to Chemical Modification of Avermectin B1a

For Researchers, Scientists, and Drug Development Professionals

Emamectin B1a, a potent semi-synthetic insecticide, is a derivative of the naturally occurring Avermectin B1a. The chemical modifications transforming Avermectin B1a into this compound significantly enhance its insecticidal potency, particularly against lepidopteran pests.[1] This technical guide provides an in-depth overview of the core chemical synthesis and modification processes involved in this conversion, presenting compiled quantitative data, detailed experimental protocols, and visual representations of the synthetic pathway.

Overview of the Synthetic Pathway

The conversion of Avermectin B1a to this compound is a multi-step process that primarily involves the modification of the 4”-hydroxyl group of the oleandrose sugar moiety.[1][2] The key transformations include the protection of reactive hydroxyl groups, oxidation of the 4”-hydroxyl group to a ketone, reductive amination to introduce the N-methylamino group in the epi configuration, and subsequent deprotection to yield the final product.[2] The final product is often formulated as a benzoate salt to improve its stability and handling properties.

Caption: Overall synthetic workflow from Avermectin B1a to Emamectin Benzoate.

Quantitative Data Summary

The following tables summarize quantitative data compiled from various reported synthetic methods. Yields and reaction conditions can vary based on the specific reagents and protocols employed.

Table 1: Summary of Reaction Yields

| Reaction Step | Intermediate/Product | Reported Yield (%) |

| Protection (5-O-allylcarbonate) | 5-O-(allyloxycarbonyl)avermectin B1 | High-yielding |

| Oxidation (4"-hydroxyl) | 4"-oxo-5-O-(allyloxycarbonyl)avermectin B1 | High-yielding |

| Reductive Amination | 4"-epi-amines | 85-90% from ketone |

| Overall (from Avermectin B1a) | Emamectin Benzoate | >70% |

Table 2: Key Reagents and Conditions

| Step | Reagents | Catalyst | Solvent | Temperature (°C) | Time |

| Protection | Allyl chlorocarbonate, Tetramethylethylenediamine | - | Dichloromethane | - | - |

| Oxidation | Di-tert-butyl peroxide | - | First Solvent | - | - |

| Phenyl dichlorophosphate, DMSO, Triethylamine | - | - | - | - | |

| Amination | Heptamethyldisilazane | Zinc chloride | Isopropyl acetate | - | - |

| Methylamine gas | - | Toluene | 25-35 | 0.5-1 h | |

| Reduction | Sodium borohydride | - | Toluene | 40-45 | 15-30 min |

| Deprotection | - | Tetrakis(triphenylphosphine)palladium(0), Sodium borohydride | Ethanol | 5 | ~1 h |

| Salification | Benzoic acid | - | Toluene | Room Temp. | 0.5 min |

Detailed Experimental Protocols

The following protocols are based on methodologies described in patent literature.

Protection of 5-O-Hydroxyl Group

The selective protection of the 5-position hydroxyl group is crucial to prevent side reactions during the subsequent oxidation step.

Caption: Experimental workflow for the 5-O-protection of Avermectin B1a.

Methodology:

-

Avermectin B1a is dissolved in a suitable solvent such as dichloromethane.

-

Allyl chlorocarbonate and tetramethylethylenediamine (TMEDA) are added, with the molar ratio of Avermectin B1a to allyl chlorocarbonate to TMEDA being approximately 1:4:4.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC).

-

The reaction is quenched, and the pH is adjusted.

-

The product, 5-O-allyl formiate-avermectin B1, is extracted using an organic solvent and purified.

Oxidation of the 4"-Hydroxyl Group

The protected Avermectin B1a is then oxidized at the 4"-position to form a ketone intermediate.

Methodology:

-

The 5-O-protected Avermectin B1a is dissolved in a solvent mixture, typically containing dimethyl sulfoxide (DMSO).

-

Triethylamine and phenyl dichlorophosphate are added, with a molar ratio of the protected avermectin to DMSO to triethylamine to phenyl dichlorophosphate of approximately 1:3:2:0.5.

-

The reaction is carried out at a controlled temperature (e.g., 60-105 °C) for several hours.

-

Upon completion, the reaction is worked up to isolate the 4"-oxo intermediate.

Reductive Amination

This crucial step introduces the methylamino group at the 4"-position with the desired epi-stereochemistry. This is typically a one-pot reaction involving the formation of an imine followed by its reduction.

Caption: Key transformations in the reductive amination step.

Methodology:

-

The 4"-oxo intermediate is dissolved in a solvent like isopropyl acetate or toluene.

-

An aminating agent, such as heptamethyldisilazane or methylamine gas, and a catalyst like zinc chloride are added. The weight ratio of the ketone intermediate to zinc chloride to aminating agent to sodium borohydride can be controlled, for instance, at 1:1:0.5:2.

-

The reaction mixture is stirred to form the imine intermediate.

-

A reducing agent, typically sodium borohydride, is then added to reduce the imine to the 4"-epi-methylamino product. The reduction is often conducted at a slightly elevated temperature (e.g., 40-45 °C) for a short duration (15-30 minutes).

Deprotection and Salt Formation

The final steps involve the removal of the 5-O-protecting group and the formation of the benzoate salt.

Methodology:

-

The 5-O-protected 4"-epi-methylamino-avermectin B1 is dissolved in ethanol.

-

A catalyst, such as tetrakis(triphenylphosphine)palladium(0), and sodium borohydride are added at a reduced temperature (e.g., 5 °C) to cleave the allylcarbonate protecting group.

-

After the deprotection is complete, the free base of this compound is isolated.

-

For salification, the this compound base is dissolved in a solvent like toluene, and benzoic acid is added. Stirring for a brief period at room temperature yields the Emamectin Benzoate salt.

Conclusion

The chemical synthesis of this compound from Avermectin B1a is a well-established process involving a sequence of protection, oxidation, reductive amination, and deprotection steps. The key to a successful synthesis lies in the selective modification of the 4"-hydroxyl group while preserving the rest of the complex macrocyclic lactone structure. The methodologies outlined in this guide, derived from scientific literature and patent filings, provide a comprehensive framework for researchers and professionals in the field of insecticide development and manufacturing. The high yields and specific reaction conditions reported suggest a mature and optimized synthetic route suitable for large-scale production.

References

Emamectin B1a Neurotoxicity in Target Insect Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emamectin B1a, a semi-synthetic derivative of the avermectin family of natural products, is a potent neurotoxin widely utilized for the control of lepidopteran pests in agriculture. Its high efficacy and specificity stem from its primary mode of action, which involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] This guide provides a comprehensive technical overview of the neurotoxic effects of this compound in target insect species. It details the molecular mechanism of action, presents quantitative data on its potency, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows involved in its neurotoxic cascade.

Mechanism of Action

This compound exerts its neurotoxic effects by acting as an allosteric modulator of glutamate-gated chloride channels (GluCls), and to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels.[3][4] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission in insects.[1]

Upon binding to a site distinct from the glutamate binding site, this compound locks the GluCl in an open conformation. This leads to a continuous and irreversible influx of chloride ions into the neuron or muscle cell. The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli. This disruption of normal nerve signal transmission results in flaccid paralysis, cessation of feeding, and ultimately, the death of the insect.

Quantitative Data on this compound Potency

The potency of this compound varies across different insect species. The following table summarizes the lethal concentration (LC50) values of emamectin benzoate, the commercially available salt of this compound, against several key lepidopteran pests.

| Insect Species | Active Ingredient | LC50 | Reference |

| Spodoptera frugiperda (Fall Armyworm) | Emamectin benzoate | 0.0079 ppm | |

| Spodoptera frugiperda (Fall Armyworm) | Emamectin benzoate | 0.33 - 0.38 µg/l | |

| Spodoptera exigua (Beet Armyworm) | Emamectin benzoate | 0.005 mg/l | |

| Spodoptera littoralis (Cotton Leafworm) | Emamectin benzoate | 0.9 ppm (24h) | |

| Plutella xylostella (Diamondback Moth) | Emamectin benzoate 5% SG | 28.16 ppm (Resistant) | |

| Helicoverpa armigera (Cotton Bollworm) | Emamectin benzoate | 0.99 - 1.02 ppm | |

| Culex quinquefasciatus (Southern House Mosquito) | Emamectin benzoate | 0.0002 - 0.0020 µg/mL |

Resistance Ratio:

Continuous exposure to this compound can lead to the development of resistance in insect populations. The resistance ratio (RR) is a measure of the extent of resistance, calculated by dividing the LC50 of a resistant population by the LC50 of a susceptible population. For example, a field strain of the house fly, Musca domestica, showed a rapid increase in resistance to emamectin, with the resistance ratio increasing from 35.15 to 149.26-fold after selection experiments. A resistant strain of Spodoptera frugiperda exhibited a resistance ratio of approximately 2340-fold after ten generations of selection pressure.

Experimental Protocols

Electrophysiological Recording: Two-Electrode Voltage Clamp (TEVC)

This protocol is used to measure the effect of this compound on the function of insect GluCls expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the insect GluCl subunit(s) of interest. Incubate the oocytes for 2-7 days to allow for protein expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply glutamate to activate the GluCls and record the resulting inward chloride current.

-

Co-apply or pre-apply this compound with glutamate to measure its modulatory effect on the channel activity.

-

-

Data Analysis: Analyze the recorded currents to determine changes in amplitude, activation, and desensitization kinetics in the presence of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and binding site density (Bmax) of this compound to insect neuronal membranes.

Methodology:

-

Membrane Preparation: Homogenize insect heads or nervous tissue in a cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a binding buffer.

-

Binding Reaction:

-

In a multi-well plate, add the prepared membranes, a radiolabeled ligand that binds to the GluCl (e.g., [³H]-Ivermectin), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand that also binds to the receptor.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with cold buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Use this data to generate a competition curve and determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Behavioral Assays

Behavioral assays are used to assess the sublethal effects of this compound on insect motor function and feeding behavior.

Methodology:

-

Toxicity Bioassay:

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

Apply the insecticide to the insect's diet (leaf dip or diet incorporation method) or topically.

-

Monitor the insects for signs of paralysis, lethargy, and cessation of feeding over a set period.

-

-

Feeding Cessation Assay:

-

Treat insects with a sublethal dose of this compound.

-

Provide the treated insects with a food source (e.g., a leaf disc).

-

Measure the area of the food source consumed over time and compare it to a control group.

-

-

Motor Activity Assay:

-

Place treated and control insects in an arena.

-

Use video tracking software to monitor and quantify parameters such as distance moved, velocity, and time spent immobile.

-

Signaling Pathways and Workflows

This compound Neurotoxic Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound binding to insect GluCls, leading to neuronal dysfunction and cell death.

Caption: this compound signaling pathway in insect neurons.

Experimental Workflow for Assessing Neurotoxicity

The following diagram outlines a typical experimental workflow for characterizing the neurotoxic effects of this compound.

Caption: Experimental workflow for neurotoxicity assessment.

Downstream Cellular Effects

The sustained influx of chloride ions and the resulting hyperpolarization are the primary triggers for the downstream cellular effects of this compound. The prolonged disruption of ion homeostasis can lead to a cascade of events, including:

-

Disruption of Calcium Homeostasis: The significant change in membrane potential can affect the function of voltage-gated calcium channels, leading to an imbalance in intracellular calcium levels. This can trigger various downstream signaling pathways.

-

Apoptosis: Studies have shown that emamectin benzoate can induce apoptosis in insect cell lines. The disruption of ion homeostasis and subsequent cellular stress can activate caspase cascades, leading to programmed cell death.

-

Paralysis and Cessation of Feeding: The immediate effect of neuronal inhibition is muscle paralysis. This prevents the insect from moving and, crucially, from feeding, which leads to starvation and contributes to its eventual death.

Conclusion

This compound is a highly effective insecticide due to its specific and potent action on glutamate-gated chloride channels in insects. Its neurotoxic effects are well-characterized by a cascade of events initiated by the irreversible opening of these channels, leading to paralysis and death. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals working to understand and develop novel pest control strategies. Further research into the downstream signaling pathways and the molecular basis of resistance will be crucial for the continued effective use of this important class of insecticides.

References

- 1. Understanding the Mechanism of Action of Emamectin Benzoate 5% as an Insecticide [agrogreat.com]

- 2. researchgate.net [researchgate.net]

- 3. Management and prognosis of acute Emamectin Benzoate poisoning in a human - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reassessing clinical presentations of emamectin benzoate poisoning: A comprehensive study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the

Introduction

Emamectin, a semi-synthetic derivative of the avermectin family, is a potent insecticide widely used in agriculture and aquaculture to control a broad spectrum of lepidopteran pests.[1][2] It is primarily composed of two homologues, Emamectin B1a (MAB1a, ~90%) and Emamectin B1b (MAB1b, ~10%).[3] Emamectin acts by stimulating the release of the neurotransmitter γ-aminobutyric acid (GABA), leading to insect paralysis and death.[1] Despite its efficacy, Emamectin is susceptible to degradation upon exposure to ultraviolet (UV) light, a process known as photodegradation.[4] This photolytic instability is a critical factor influencing its environmental fate, persistence, and residual activity. Understanding the primary photodegradation pathways is essential for developing stable formulations, predicting environmental persistence, and ensuring food safety. This guide provides a detailed overview of the core photodegradation mechanisms, quantitative data, and experimental protocols relevant to this compound.

Photolysis is the principal mechanism of this compound degradation in the environment, particularly in crops and water. The process involves complex chemical transformations initiated by the absorption of UV radiation, leading to the formation of several photodegradates. The primary pathways include photoisomerization and the formation of various degradants through cleavage and rearrangement.

The most significant initial transformation is the geometric isomerization of the parent compound at the C8-C9 double bond, resulting in the formation of 8,9-Z-emamectin B1a (8,9-ZB1a) . In addition to this isomer, several other key degradants have been identified in environmental and crop metabolism studies. These include:

-

AB1a : A major metabolite resulting from changes to the emamectin molecular structure.

-

MFB1a (4"-N-formyl-4"-deoxyavermectin B1a) : Formed through modification of the epi-N-methylamino group.

-

FAB1a (4"-epiamino-4"-deoxyavermectin B1a) : Another primary degradate involving the same functional group.

These compounds are considered the primary photodegradation products and are routinely monitored in residue analysis studies. In thin-film studies using artificial light, additional primary degradates such as a positional isomer (delta 2,3-) and avermectin B1a monosaccharide have also been identified.

Quantitative Data on Photodegradation

The rate of this compound photodegradation is highly dependent on environmental conditions. The degradation generally follows first-order kinetics. Key factors influencing the rate include the matrix (water, soil, plant surface), pH, temperature, light intensity, and the presence of photosensitizers. For instance, the half-life in water can be reduced from 7 days to just one day in the presence of natural photosensitizers like humic acid.

| Matrix | Conditions | Half-life (t1/2) | Reference |

| Water | Xe lamp (2370 lx) | 1.73 hours | |

| pH 9.0, 25°C | 45.3 days (hydrolysis) | ||

| Natural sunlight, pH 5, freshwater | 5.23 days | ||

| Natural sunlight, pH 7, freshwater | 4.33 days | ||

| Natural sunlight, pH 8.5, freshwater | 3.03 days | ||

| Natural sunlight, pH 8.5, high salinity (25ppt) | 6.75 days | ||

| Dark, pH 8.5, low salinity | 34.3 days | ||

| Soil | Red soil | 16.3 days | |

| Black soil | 41.5 days | ||

| Paddy soil | 91.2 days | ||

| Loamy sand, natural sunlight | 12.4 days | ||

| Clay soil, natural sunlight | 22.8 days | ||

| Rice field soil | 1.9 - 3.8 days | ||

| Crops | Rice stems | 0.8 - 2.8 days | |

| Paprika (greenhouse) | 0.6 days | ||

| Decomposing leaves in compost | 20 days | ||

| Decomposing leaves in water | 94 days | ||

| Decomposing leaves on ground | 212 days |

Experimental Protocols

The study of this compound photodegradation involves a systematic workflow encompassing sample preparation, controlled irradiation, extraction, cleanup, and analysis.

Sample Preparation and Irradiation

Aqueous solutions of Emamectin benzoate are typically prepared in buffer solutions at various pH levels (e.g., 5, 7, 9) to study pH effects on hydrolysis and photolysis. For soil studies, the pesticide is applied to different soil types, and moisture content is maintained. To simulate sunlight, a Xenon (Xe) lamp is often used as the light source in laboratory settings. For studies on plant surfaces, the compound is applied as a thin film on glass plates or directly onto leaf surfaces. Control samples are maintained in the dark to distinguish between photolytic and other degradation pathways.

Extraction and Cleanup

The extraction of this compound and its degradants from various matrices is a critical step.

-

Animal/Fish Tissues: Samples are homogenized with acetone. The filtrate is concentrated, and liquid-liquid extraction is performed using ethyl acetate and a sodium chloride solution. Further partitioning with n-hexane and acetonitrile is used for cleanup.

-

Solid-Phase Extraction (SPE): For cleanup, extracts are often passed through a solid-phase extraction cartridge, such as a styrene-divinylbenzene copolymer or propylsulfonic cation exchange column. The analytes are eluted with a suitable solvent mixture (e.g., 5% ammonium hydroxide-methyl acetate).

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the primary analytical techniques for the separation and quantification of this compound and its photodegradation products.

-

Chromatography: A C18 reversed-phase column is commonly used for separation.

-

Detection:

-

Tandem Mass Spectrometry (MS/MS): This is the most sensitive and selective method, allowing for the identification and quantification of the parent compound and its metabolites at very low concentrations.

-

Fluorescence Detection (FLD): This method requires a derivatization step. Trifluoroacetic anhydride and N-methylimidazole are used to create fluorescent derivatives of the analytes before they are injected into the LC system.

-

References

Unraveling the Environmental Fate of Emamectin B1a: A Technical Guide to its Key Metabolites in Plants and Soil

For Immediate Release

A comprehensive technical guide detailing the metabolic pathways and key degradation products of Emamectin B1a in agricultural and environmental matrices. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agricultural chemistry.

This compound, a widely used semi-synthetic insecticide derived from the fermentation of Streptomyces avermitilis, undergoes significant transformation upon introduction into plant and soil environments. Understanding the identity and prevalence of its metabolites is crucial for assessing its environmental fate, efficacy, and overall safety profile. This technical guide provides an in-depth overview of the core metabolites of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of metabolic and experimental workflows.

Core Metabolites in Plants

In plant systems, this compound (MAB1a) undergoes degradation primarily through photolysis and metabolic processes, leading to a variety of products. While the parent compound is often the major residue component, several key metabolites have been consistently identified in crops such as lettuce, cabbage, and sweet corn.[1] The primary metabolites include:

-

8,9-Z-MAB1a: An isomer of the parent compound.

-

AB1a (4'-deoxy-4'-epi-amino-avermectin B1a): Formed through the demethylation of the 4'-epi-methylamino group.

-

MFB1a (4'-deoxy-4'-epi-(N-formyl-N-methyl)amino-avermectin B1a): A formylated metabolite.

-

FAB1a (4'-deoxy-4'-epi-(N-formyl)amino-avermectin B1a): Another formylated degradation product.

These metabolites generally account for less than 5% of the total radioactive residue (TRR) individually.[1][2] However, their combined presence can be significant.[2] Studies on pear trees have shown that parent this compound benzoate was the only identified component in the 'avermectin-like' fraction, decreasing from 20-27% of the TRR shortly after application to 4.2-8.8% after 28 days.[3]

Quantitative Analysis of this compound and its Metabolites in Plants

The following table summarizes the quantitative data on the residues of this compound and its key metabolites in various plant matrices. Data is presented as a percentage of the Total Radioactive Residue (%TRR) at different time points post-application.

| Plant Matrix | Compound | % of Total Radioactive Residue (TRR) | Reference |

| Lettuce | MAB1a | Major Component | |

| 8,9-ZB1a | <5% | ||

| AB1a | <5% | ||

| MFB1a | <5% | ||

| FAB1a | <5% | ||

| Cabbage | MAB1a | Major Component | |

| 8,9-ZB1a | <5% | ||

| AB1a | <5% | ||

| MFB1a | <5% | ||

| FAB1a | <5% | ||

| Sweet Corn | MAB1a | Major Component | |

| 8,9-ZB1a | <5% | ||

| AB1a | <5% | ||

| MFB1a | <5% | ||

| FAB1a | <5% | ||

| Pear Fruit (48 hours post-application) | This compound benzoate | 20-27% | |

| Pear Fruit (14 and 28 days post-application) | This compound benzoate | 4.2-8.8% |

Degradation in Soil Environments

The fate of this compound in soil is primarily governed by photolysis and biodegradation. The rate of degradation is influenced by soil type, with factors such as organic matter content playing a significant role. This compound is considered to be immobile in soil.

Soil Dissipation Data

The persistence of this compound in soil is typically measured by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

| Soil Type | Half-life (DT50) in days | Reference |

| Red Soil | 16.3 | |

| Black Soil | 41.5 | |

| Paddy Soil | 91.2 | |

| Sandy Loam (irradiated) | 12-19 | |

| Sandy Loam (dark control) | 30-34 | |

| Rice Paddy Soil | 1.9-3.8 | |

| Aquaculture Pond Sediment | 12.4 |

Experimental Protocols

Accurate quantification of this compound and its metabolites requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or fluorescence detection (FLD) are the most common techniques.

Sample Preparation and Extraction from Plant Matrices

-

Homogenization: A representative sample of the plant matrix (e.g., 10 g) is homogenized.

-

Extraction: The homogenized sample is extracted with an organic solvent, typically acetone or a mixture of acetonitrile and water. For example, 50 mL of acetone can be added, the mixture homogenized, and then filtered. The extraction process is often repeated to ensure maximum recovery.

-

Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering substances. This often involves liquid-liquid partitioning (e.g., with ethyl acetate and n-hexane) and/or solid-phase extraction (SPE) using cartridges such as C18 or aminopropyl (NH2).

Sample Preparation and Extraction from Soil Matrices

-

Extraction: A known weight of soil (e.g., 10 g) is extracted with a solvent mixture, such as 70% acetonitrile in water, by shaking and centrifugation.

-

Solvent Evaporation: The organic solvent is removed from the combined extracts, often using a rotary evaporator.

-

Reconstitution: The remaining residue is dissolved in a suitable solvent, such as an acetonitrile/water mixture, for analysis.

Instrumental Analysis: LC-MS/MS

-

Chromatographic Separation: An octadecylsilyl (C18) column is typically used for chromatographic separation. A gradient elution with a mobile phase consisting of acetonitrile and water, often with additives like formic acid, is employed.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for each analyte.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation | Reference |

| This compound | 886.4 | 158.1 | 81.9 | |

| This compound benzoate | 886.6 | 158 | 126, 302 | |

| 8,9-Z-MAB1a | 887 | 158, 82 |

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the complex processes involved in the metabolism and analysis of this compound, the following diagrams have been generated using the DOT language.

References

The Journey of Emamectin B1a in Rodents: A Toxicokinetic and Metabolic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the toxicokinetic and metabolic profile of Emamectin B1a, a macrocyclic lactone insecticide, within rodent models. By synthesizing key studies, this document provides a comprehensive overview of the compound's absorption, distribution, metabolism, and excretion (ADME), equipping researchers with the critical data and methodologies necessary for advanced study and drug development.

Executive Summary

This compound, the primary active component of emamectin benzoate, demonstrates dose-proportional toxicokinetics in rodents. Oral absorption is moderate, with bioavailability reported to be between 43% and 74% in rats.[1][2] Following absorption, the compound is widely distributed throughout the body, with the lowest concentrations consistently found in the central nervous system.[3] The primary route of elimination is through the feces, accounting for over 90% of the administered dose, indicating significant biliary excretion. Metabolism of this compound is not extensive and primarily involves N-demethylation to form the major metabolite, AB1a.

Toxicokinetic Profile: A Quantitative Overview

The toxicokinetic parameters of this compound have been characterized in rats following single and repeated oral and intravenous administrations. The data presented below, primarily from studies using radiolabeled this compound benzoate (MAB1a), offers a clear picture of its behavior in vivo.

Table 1: Key Toxicokinetic Parameters of this compound in Rats

| Parameter | Low Oral Dose (0.5 mg/kg) | High Oral Dose (20 mg/kg) | Low Intravenous Dose (0.5 mg/kg) | Repeated Low Oral Dose (0.5 mg/kg/day for 14 days) | Reference |

| Bioavailability | 43% (males), 63% (females) | - | - | - | |

| 55-74% | - | - | - | ||

| Tmax (plasma) | 4-12 hours | 5-8 hours | - | Steady state reached at day 7 | |

| Plasma Half-life | 20-51 hours | - | - | - | |

| Primary Excretion Route | Feces (>98%) | Feces | Feces | Feces | |

| Urinary Excretion | <0.4% | - | - | Low amounts | |

| Excretion Completion | >90% within 2-3 days | Took 2 days longer than low dose | - | ~80% excreted 1 hour after last dose |

Table 2: Tissue Distribution of this compound Derived Radioactivity in Rats (1 Day Post Low Oral Dose of 0.5 mg/kg)

| Tissue | Male Rats (ppb parent equivalent) | Female Rats (ppb parent equivalent) | Reference |

| Kidney | 437 | 260 | |

| Liver | 355 | 244 | |

| Fat | 241 | 192 | |

| Muscle | 109 | 90 | |

| Spinal Cord | 30 | 11 | |

| Brain | 8 | 5 |

Note: By day 7 post-dose, the total radioactive residues in these tissues declined to ≤12 ppb.

Table 3: Excretion of this compound Derived Radioactivity in Wild-Type Mice (Single Oral Dose)

| Time Post-Dose | Cumulative Fecal Excretion (% of dose) | Cumulative Urinary Excretion (% of dose) | Reference |

| 24 hours | 69% | 0.4-0.5% | |

| 48 hours | 81% | 0.4-0.5% | |

| 72 hours | 88% | 0.4-0.5% | |

| 96 hours | 88% | 0.4-0.5% |

Experimental Protocols

The following sections detail the methodologies employed in key toxicokinetic and metabolism studies of this compound in rodent models.

Animal Models and Dosing

-

Species: Male and female Crl:CD(SD)BR rats and CF-1 mice have been utilized. Studies have also been conducted in p-glycoprotein deficient (Mdr1a gene knockout) mice to investigate the role of this efflux transporter.

-

Dosing Regimen:

-

Single Low Oral Dose: 0.5 mg/kg body weight of radiolabeled this compound benzoate was administered to rats and mice via oral gavage.

-

Single High Oral Dose: 20 mg/kg body weight of radiolabeled this compound benzoate was given to rats to assess dose proportionality.

-

Single Intravenous Dose: A low dose of 0.5 mg/kg body weight was administered to rats to determine bioavailability.

-

Repeated Oral Dose: Rats received a daily oral gavage of 0.5 mg/kg body weight for 14 days to evaluate potential accumulation.

-

-

Radiolabeling: Both ³H- and ¹⁴C-labeled 4''-deoxy-4''-(epi-methylamino)avermectin B1a (MAB1a) benzoate were used to trace the compound and its metabolites.

Sample Collection and Analysis

-

Sample Collection: Urine and feces were collected at various intervals (e.g., 0-12, 12-24, 24-48, 48-72, and 72-96 hours) to determine excretion patterns. Blood samples were drawn at multiple time points to characterize the plasma concentration-time profile. Tissues, including the brain, spinal cord, liver, kidney, fat, and muscle, were collected at sacrifice for residue analysis.

-

Analytical Methods:

-

Liquid Scintillation Counting (LSC): Used to measure total radioactivity in collected samples, providing an overall measure of the compound and its metabolites.

-

High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence or UV detectors for the separation and quantification of the parent compound and its metabolites in biological matrices.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used for the identification and quantification of this compound and its metabolites.

-

The workflow for a typical toxicokinetic study is illustrated below.

Metabolism of this compound

The metabolic transformation of this compound in rodents is limited. The primary metabolic pathway is the N-demethylation of the 4''-epi-methylamino group.

-

Major Metabolite: The main metabolite identified in the feces and tissues of rats is 4''-deoxy-4''-epi-aminoavermectin B1a (AB1a). This metabolite can account for up to 30% of the administered dose.

-

Metabolic Stability: The parent compound, this compound, is the major radioactive component found in tissues and excreta, indicating that a significant portion of the absorbed dose is not metabolized.

-

Enzyme Systems: While not explicitly detailed in the provided search results, the N-demethylation reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.

The metabolic pathway is visualized in the following diagram.

Conclusion

The toxicokinetics of this compound in rodent models are well-characterized by moderate oral absorption, wide tissue distribution with minimal brain penetration, and extensive fecal excretion. The metabolism is limited, with N-demethylation being the principal biotransformation pathway. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development, facilitating further investigation and a deeper understanding of this compound's behavior in biological systems.

References

The Environmental Fate and Dissipation of Emamectin B1a in Aquatic Systems: A Technical Guide

Introduction: Emamectin Benzoate (EMB) is a potent, second-generation avermectin insecticide widely used in agriculture and aquaculture.[1][2][3] In aquaculture, particularly salmon farming, it is administered as an in-feed treatment (e.g., SLICE®) to control parasitic sea lice infestations.[4][5] The active ingredient is a mixture of at least 90% (4″R)-4″-deoxy-4″-(methylamino)avermectin B1a (Emamectin B1a) and no more than 10% of its B1b analogue. Following administration, Emamectin Benzoate can enter the marine environment through uneaten medicated feed and fish feces. Understanding the environmental fate and dissipation of its primary component, this compound, is critical for assessing its potential ecological impact on non-target aquatic organisms and ecosystems. This guide provides an in-depth technical overview of the key processes governing its behavior in aquatic systems.

Physicochemical Properties of Emamectin Benzoate

The environmental behavior of a compound is largely dictated by its physicochemical properties. Emamectin Benzoate's low water solubility and high affinity for organic matter are key factors in its aquatic fate, leading to its partitioning from the water column into the sediment.

| Property | Value | Reference |

| Molecular Formula | C₄₉H₇₅NO₁₃·C₇H₆O₂ | |

| Water Solubility | 5 to 24 mg/L (dependent on salinity) | |

| Hydrolysis Half-life (DT₅₀) | Stable at pH 5.2, 6.2, 7.2, 8.2; 19.5 weeks (136.5 days) at pH 9 | |

| Soil Adsorption Coefficient (Koc) | 2.5 × 10⁴ to 7.3 × 10⁵ | |

| Log Kₒw | 5.0 |

Major Dissipation Pathways in Aquatic Systems

Once introduced into an aquatic environment, this compound is subject to several dissipation processes, including hydrolysis, photolysis, and partitioning into sediment, where it can undergo further degradation.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. This compound is generally stable to hydrolysis in acidic to neutral conditions. Studies have shown it to be stable at 25°C in buffer solutions with pH values of 5, 7, and 8 for extended periods. However, under alkaline conditions (pH 9), hydrolysis becomes more significant, with a reported half-life of 19.5 days at 20°C. Another study reported a half-life of 45.3 days at pH 9 and 25°C.

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 5.0, 7.0 | 25 | > 1 year (stable) | |

| 5.2 - 8.2 | Not Specified | Stable | |

| 9.0 | 25 | 45.3 days | |

| 9.0 | 20 | 19.5 days |

Photolysis

Photodegradation, or photolysis, is a primary and rapid pathway for the dissipation of this compound in the aqueous phase. The rate of photolysis is highly dependent on light intensity, which varies with season and geographic location. The presence of photosensitizing substances, such as acetone or natural compounds in pond water, can significantly accelerate this process.

Under natural sunlight, the half-life of this compound can be as short as one day in sensitized water and up to 22 days in a simple buffer solution. In tropical climates with ample sunlight, degradation is rapid, with a half-life of 5.6 days reported in aquaculture pond water. Key photodegradation products identified include the photoisomer 8,9-Z-MAB1a, 8a-hydroxy-MAB1a, 8a-oxo-MAB1a, and MAB1a-10,11-14,15-diepoxide.

| Medium | Light Source | Half-life (DT₅₀) | Reference |

| Buffer (pH 7) | Natural Sunlight (Fall, NJ, USA) | 22 days | |

| Natural Pond Water | Natural Sunlight (Fall, NJ, USA) | 7 days | |

| Sensitized Buffer (1% Acetone) | Natural Sunlight (Fall, NJ, USA) | 1 day | |

| Buffer (pH 7, 1% Acetonitrile) | Xenon Lamp | 64.5 days | |

| Buffer (pH 7, 1% Acetone) | Xenon Lamp | 0.5 days | |

| Seawater | Not Specified | 0.7 days (summer) - 35.4 days (winter) | |

| Aquaculture Pond Water | Natural Sunlight (Tropical) | 5.6 days | |

| Solution | Xe Lamp | 1.73 hours |

Sorption and Fate in Water-Sediment Systems

Due to its hydrophobic nature and low water solubility, this compound strongly adsorbs to suspended particles and sediment. This partitioning process is a critical aspect of its environmental fate, effectively removing it from the water column and transferring it to the sediment, which acts as the main environmental sink.

Once in the sediment, this compound is persistent, with degradation occurring slowly. Laboratory studies under anaerobic conditions showed that 66-68% of the applied dose remained after 100 days, leading to an estimated half-life of 164 to 175 days. Other studies report the dissipation half-life for the total water/sediment system to be greater than 120 days, with the DT₅₀ in the sediment phase also exceeding 120 days. This persistence means that residues can be detected in sediments long after treatment periods have ended.

| System | Condition | Dissipation Half-life (DT₅₀) | Reference |

| Water-Sediment System | Aerobic | >120 days (overall system) | |

| Sediment only | Aerobic | >120 days | |

| Marine Sediment | Anaerobic | 164 - 175 days (estimated) | |

| Aquaculture Pond Sediment | Natural Sunlight (Tropical) | 12.4 days | |

| Rice Paddy Soil | Field Conditions | 1.9 - 3.8 days | |

| Red, Black, Paddy Soil | Indoor Simulation | 16.3, 41.5, 91.2 days, respectively |

Biotransformation and Metabolism

In biological systems, this compound can be metabolized. The primary metabolite identified in various organisms, including fish and rats, is the N-demethylated product, AB1a. In a study with bluegill sunfish, this N-demethylated derivative accounted for about 14% of the total residues in fillet and 9% in viscera after 28 days of exposure. The parent compound remained the most significant residue. Bioconcentration studies with bluegill sunfish showed steady-state bioconcentration factors (BCF) of 80 for whole fish, 30 for fillet, and 116 for viscera, suggesting that this compound is not expected to significantly bioconcentrate in individual aquatic organisms or biomagnify in the food chain.

| Tissue | Bioconcentration Factor (BCF) | Reference |

| Whole Fish | 80 | |

| Fillet | 30 | |

| Viscera | 116 |

Experimental Protocols

Standardized methodologies are crucial for generating reliable data on the environmental fate of chemical compounds. The following sections outline typical protocols for key dissipation studies.

Protocol for Photolysis Studies

-

Preparation of Solutions: A stock solution of radiolabeled ([¹⁴C] or [³H]) this compound benzoate is prepared in a suitable solvent. Test solutions are then prepared by spiking the stock solution into the desired aqueous media (e.g., sterile pH 7 buffer, natural pond water, sensitized buffer with 1% acetone) to achieve the target concentration (e.g., 1 ppm).

-

Experimental Setup: The test solutions are placed in sterile, sealed quartz tubes to allow for maximum light penetration. A set of control samples is wrapped in aluminum foil to protect them from light.

-

Irradiation: For natural sunlight experiments, tubes are exposed outdoors at a specific latitude and time of year. For laboratory studies, a controlled environment chamber equipped with a filtered xenon arc lamp simulating the natural sunlight spectrum is used. Temperature is maintained at a constant level (e.g., 25°C).

-

Sampling and Analysis: At predetermined time intervals, duplicate tubes (light-exposed and dark controls) are removed. The concentration of the parent compound and its photodegradates is determined.

-

Extraction and Quantification: The aqueous solution is typically extracted with an organic solvent like ethyl acetate. The organic and aqueous phases are analyzed using Liquid Scintillation Counting (LSC) to determine the distribution of radioactivity. The organic extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric and/or UV detection to separate and quantify the parent compound and degradation products. Identification of major products can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The degradation rate and half-life (DT₅₀) are calculated using first-order kinetics.

Protocol for Water-Sediment Dissipation Studies

-

System Preparation: Intact water-sediment core samples are collected from a relevant aquatic environment (e.g., near a fish farm). These cores are placed in glass microcosms and allowed to acclimate in the laboratory under controlled temperature and light/dark cycle conditions.

-

Application: Radiolabeled this compound benzoate, dissolved in a small amount of solvent, is applied to the water surface of each microcosm.

-

Incubation: The systems are incubated for an extended period (e.g., up to 135 days). Aerobic conditions are maintained in the overlying water.

-

Sampling: At specified time intervals, replicate microcosms are sacrificed. The overlying water and sediment are carefully separated. The sediment core may be sectioned into different depth layers.

-

Extraction: Water samples are extracted using solid-phase extraction (SPE) or liquid-liquid extraction. Sediment samples are extracted with an appropriate solvent mixture (e.g., acidified ethyl acetate or methanol/acetonitrile).

-

Analysis: The concentrations of this compound and its major metabolites in the water and sediment extracts are quantified using analytical techniques such as HPLC with fluorescence detection or, more commonly, LC-MS/MS for higher sensitivity and specificity.

-

Data Analysis: Dissipation half-lives (DT₅₀) for the parent compound in the water phase, sediment phase, and the total system are calculated. The formation and decline of transformation products are also tracked over time.

Analytical Methodologies

Accurate quantification of this compound at trace levels in complex environmental matrices is essential.

-

Sample Preparation: Extraction is a critical step. For water samples, solid-phase extraction (SPE) with a C8 or strong cation exchange cartridge is common. For sediment, solvent extraction with acetonitrile or acidified ethyl acetate is used, often followed by a clean-up step using SPE.

-

Quantification:

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A widely used method that requires a derivatization step to make the avermectin molecule fluorescent. Trifluoroacetic anhydride (TFAA) and N-methylimidazole are used to create a stable fluorescent derivative, allowing for sensitive detection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the preferred method due to its high sensitivity, selectivity, and ability to confirm the identity of the analyte without derivatization. It is capable of detecting this compound at the picogram-per-milliliter level and is used for analyzing residues in water, sediment, and biological tissues.

-

Visualizations

Dissipation Pathways of this compound in Aquatic Systems

Caption: Key dissipation pathways for this compound in an aquatic environment.

Experimental Workflow for a Photolysis Study

Caption: Generalized workflow for determining the photolysis rate of this compound.

Logical Flow for a Water-Sediment Dissipation Study

Caption: Experimental workflow for assessing this compound fate in water-sediment systems.

Conclusion

The environmental fate of this compound in aquatic systems is a multifaceted process dominated by two key, opposing factors: rapid degradation in the presence of light and strong persistence in sediments.

-

In the water column , this compound is susceptible to rapid photodegradation, with half-lives as short as a few days or even hours under optimal conditions, making this the most significant degradation pathway in the aqueous phase. It is stable to hydrolysis under typical environmental pH conditions.

-

Partitioning from water to sediment is a major transport mechanism due to the compound's hydrophobicity.

-

In the sediment , shielded from light, this compound is highly persistent, with degradation half-lives extending to many months or longer. This makes sediment the primary environmental reservoir for this compound.

While bioconcentration potential appears to be low, the persistence in sediment warrants careful consideration in environmental risk assessments, particularly for benthic crustaceans, which are highly sensitive to the neurotoxic effects of avermectins. Future research should continue to focus on long-term monitoring of sediment residues and the potential sublethal effects on non-target benthic communities.

References

Emamectin B1A binding affinity for invertebrate neuronal receptors

An In-depth Technical Guide to the Binding Affinity of Emamectin B1a for Invertebrate Neuronal Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emamectin, a semi-synthetic derivative of abamectin from the avermectin family, is a potent neurotoxic agent widely used as an insecticide and anthelmintic.[1][2][3] Its efficacy stems from its targeted action on the nervous systems of invertebrates. The primary molecular target for emamectin and other avermectins is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel crucial for inhibitory neurotransmission in protostomes.[1][4] These channels, which are absent in vertebrates, makes them an excellent selective target for pesticides.

Emamectin acts as an allosteric modulator of GluCls. It binds to a site distinct from the glutamate-binding site, locking the channel in an open conformation. This action leads to a continuous and irreversible influx of chloride ions into nerve and muscle cells, causing hyperpolarization of the cell membrane. The resulting inhibition of neuronal signaling and muscle function leads to flaccid paralysis and, ultimately, the death of the invertebrate. This guide provides a detailed overview of the binding affinity of this compound and its close analogues to these critical invertebrate receptors, supplemented with detailed experimental protocols and visual diagrams of the underlying molecular and experimental processes.

Quantitative Binding Affinity Data

While direct quantitative binding affinity data (such as Ki or Kd values) for this compound are not extensively reported in publicly accessible literature, data from its parent compound, ivermectin, provide critical insights. Ivermectin's binding characteristics are considered representative of the avermectin class and are frequently used to characterize the interaction with GluCl receptors. The following table summarizes key binding and functional data for avermectins on invertebrate neuronal receptors.

| Compound | Receptor/Subunit | Invertebrate Species | Affinity Metric | Value | Assay Type |

| Ivermectin | HcGluClα | Haemonchus contortus | Kd | 26 ± 12 pM | [3H]ivermectin Binding Assay |

| Ivermectin | Hcgbr-2B (GluCl) | Haemonchus contortus | Kd | 70 ± 16 pM | [3H]ivermectin Binding Assay |

| Ivermectin | L3 Larval Membranes | Haemonchus contortus | Kd | 70 ± 7 pM | [3H]ivermectin Binding Assay |

| Emamectin Benzoate | SfGluCl | Spodoptera frugiperda | LC50 | 0.1062 mg/L | Larval Toxicity Bioassay |

| Emamectin Benzoate | SfGluCl | Spodoptera frugiperda | LC10 | 0.0127 mg/L | Larval Toxicity Bioassay |

| Emamectin Benzoate | SfGluCl | Spodoptera frugiperda | LC30 | 0.0044 mg/L | Larval Toxicity Bioassay |

| Emamectin Benzoate | 3rd Instar Larvae | Spodoptera frugiperda | LC50 | 8.35 × 10-4 mg/L | Larval Toxicity Bioassay |

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a higher affinity. LC50 (lethal concentration, 50%) is a measure of toxicity.

Signaling Pathway and Experimental Workflow Visualizations

To clarify the mechanism of action and the methods used to study it, the following diagrams have been generated using the Graphviz DOT language.

Caption: Signaling pathway of this compound at the invertebrate GluCl receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The determination of binding affinity and functional activity of compounds like this compound relies on established in-vitro techniques. Below are detailed methodologies for two key experimental approaches.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of this compound for the GluCl receptor.

Materials:

-

Invertebrate neuronal tissue (e.g., insect heads, nematode whole bodies).

-

Radioligand: Typically [3H]ivermectin.

-

Test Compound: this compound of varying concentrations.

-

Buffers: Lysis buffer, binding buffer, wash buffer.

-

Glass fiber filters and a vacuum filtration apparatus.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Membrane Preparation:

-

Homogenize frozen neuronal tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]ivermectin, and serial dilutions of the unlabeled test compound (this compound).

-

Include control wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of unlabeled ivermectin).

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the membranes with bound radioligand.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation cocktail.

-

Measure the radioactivity trapped on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the effect of a compound on the activity of ion channels expressed in a heterologous system, such as Xenopus laevis oocytes. It is used to determine the EC50 (half-maximal effective concentration).

Objective: To determine the EC50 of this compound for activating or modulating GluCl channels.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the invertebrate GluCl subunit(s) of interest.

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

-

Recording solutions (e.g., ND96).

-

Test Compound: this compound of varying concentrations.

Methodology:

-

Oocyte Preparation and Expression:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with the cRNA encoding the desired GluCl receptor subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression in the oocyte membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

-

Compound Application and Data Acquisition:

-

Establish a baseline current in the recording solution.

-

Apply the agonist (glutamate) to elicit a control current response.

-

After washout, apply different concentrations of this compound to the oocyte. Emamectin can be tested for direct activation or for its modulatory effect on the glutamate response.

-

Record the changes in membrane current induced by the compound.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration of this compound.

-

Normalize the responses to the maximum response.

-

Plot the normalized current against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value and the Hill coefficient.

-

Conclusion

This compound exerts its potent insecticidal and anthelmintic effects through high-affinity interactions with invertebrate-specific glutamate-gated chloride channels. While direct experimental Ki values for this compound are sparse in the literature, data from its close analogue ivermectin demonstrate binding affinities in the picomolar to low nanomolar range, highlighting the exceptional potency of this class of compounds. The methodologies of radioligand binding assays and electrophysiological recordings are fundamental tools that enable the precise quantification of these interactions. A thorough understanding of the binding affinity and mechanism of action at these neuronal receptors is paramount for the development of new, effective pest control agents and for managing the emergence of resistance.

References

- 1. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Life table study of sublethal concentrations of emamectin benzoate against Spodoptera frugiperda (Lepidoptera, Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Knockdown of the glutamate-gated chloride channel gene decreases emamectin benzoate susceptibility in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxicity and cytotoxicity of Emamectin B1A in human cell lines

An In-depth Technical Guide: Genotoxicity and Cytotoxicity of Emamectin B1A in Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emamectin, a semi-synthetic derivative of abamectin, is a macrocyclic lactone insecticide widely used in agriculture.[1][2] Its primary active component is this compound (MAB1a), which typically constitutes at least 90% of the technical grade material, Emamectin Benzoate (EMB). While initially considered safe for mammals due to its targeted action on invertebrate-specific glutamate-gated chloride channels, its lipophilic nature allows it to cross cell membranes, raising concerns about potential off-target effects in human cells.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxic and cytotoxic effects of this compound, primarily studied as EMB, on various human cell lines. It details the underlying molecular mechanisms, summarizes quantitative toxicological data, and provides standardized protocols for key experimental assays.

Cytotoxicity of Emamectin Benzoate in Human Cell Lines

EMB has been demonstrated to inhibit cell viability and proliferation in a dose- and time-dependent manner across multiple human cell lines. The primary mechanism of cytotoxicity is the induction of apoptosis. Studies have documented these effects in normal and cancerous cell lines, including those derived from the liver, lungs, and hematopoietic system.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are critical metrics for quantifying a compound's cytotoxicity. The data below, compiled from various studies, illustrates the cytotoxic potential of EMB on different human cell lines.

| Cell Line | Cell Type | Assay | Time (h) | Parameter | Value (µM) | Reference |

| QSG7701 | Normal Human Liver | MTT | 12 | IC50 | ~10.0 | |

| MTT | 24 | IC50 | <7.5 | |||

| L-02 | Normal Human Liver | Not Specified | 48 | EC50 | 6.21 | |

| Caco-2 | Human Intestinal Epithelial | Not Specified | 24 | IC50 | 18.1 | |

| Not Specified | 48 | IC50 | 9.9 | |||

| Not Specified | 72 | IC50 | 8.3 | |||

| K562 | Leukemia | Not Specified | - | - | - | |

| Molt-4 | Leukemia | Not Specified | - | - | - | |

| 16HBE | Human Bronchial Epithelial | Not Specified | - | - | - |

Table 1: Summary of quantitative cytotoxicity data for Emamectin Benzoate (EMB) in various human cell lines.

In human normal liver cells (QSG7701), EMB treatment resulted in significant dose-dependent inhibition of cell proliferation. Similarly, studies on human leukemia cells (K562 and Molt-4) and human bronchial epithelial cells (16HBE) confirmed that EMB decreases cell viability and induces apoptosis.

Genotoxicity and DNA Damage

Genotoxicity assessment is crucial for understanding the potential of a chemical to cause DNA damage, which can lead to mutations and carcinogenesis. While some regulatory evaluations have concluded that emamectin is unlikely to be genotoxic in vivo, several in vitro studies on human cell lines suggest it can induce DNA damage.

EMB has been shown to cause DNA damage in human normal liver QSG7701 cells and human lung 16HBE cells. The primary method for detecting this damage is the Comet Assay (Single Cell Gel Electrophoresis), which identifies DNA single- and double-strand breaks. EMB exposure leads to the formation of "comets," where damaged DNA fragments migrate away from the nucleus under an electric field. This genotoxic effect is often linked to the generation of reactive oxygen species (ROS).

Quantitative Apoptosis Data

The induction of apoptosis is a key consequence of EMB-induced cytotoxicity. Flow cytometry analysis using Annexin V/PI staining quantifies the percentage of cells undergoing apoptosis.

| Cell Line | Concentration (µM) | Time (h) | Apoptotic Cells (%) | Reference |

| QSG7701 | 0 (Control) | 12 | 3.83 ± 1.41 | |

| 2.5 | 12 | 12.28 ± 1.87 | ||

| 5.0 | 12 | 29.89 ± 1.46 | ||

| 10.0 | 12 | 41.86 ± 3.23 | ||

| 20.0 | 12 | 75.41 ± 5.37 | ||

| K562 | 10.0 | 48 | 93.0 | |

| Molt-4 | 10.0 | 48 | 98.9 |

Table 2: Quantitative analysis of apoptosis induced by Emamectin Benzoate (EMB) in human cell lines.

Mechanism of Action: The Mitochondrial Apoptotic Pathway

The cytotoxic and genotoxic effects of EMB in human cells are predominantly mediated by the intrinsic, or mitochondrial-mediated, apoptotic pathway. This signaling cascade is initiated by intracellular stress, primarily the overproduction of Reactive Oxygen Species (ROS).

The key events in this pathway are:

-

ROS Generation : EMB treatment leads to a significant increase in intracellular ROS levels.

-

Mitochondrial Dysfunction : The excess ROS disrupts mitochondrial function, causing a loss of the mitochondrial membrane potential (ΔΨm).

-

Regulation of Bcl-2 Family Proteins : This dysfunction alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.

-

Cytochrome c Release : The increased Bax/Bcl-2 ratio enhances the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation : Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.

-

Execution of Apoptosis : Caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and chromatin condensation.

Caption: Signaling cascade of this compound-induced mitochondrial apoptosis.

Experimental Protocols

Reproducible and standardized protocols are essential for toxicological research. Below are detailed methodologies for the key assays used to evaluate the cytotoxicity and genotoxicity of this compound.

Caption: A generalized workflow for assessing cytotoxicity and genotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle : Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol :

-

Cell Seeding : Seed cells (e.g., QSG7701) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of Emamectin Benzoate in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of EMB (e.g., 0, 2.5, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for the desired exposure time (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation : Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle control group. Plot the results to determine the IC50 value.

Alkaline Comet Assay for Genotoxicity

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle : Individual cells are embedded in agarose gel on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version (pH > 13) is used to detect single- and double-strand breaks and alkali-labile sites.

Protocol :

-

Cell Preparation : After treatment with EMB, harvest cells and resuspend them in ice-cold PBS at a concentration of 1x10⁵ cells/mL.

-

Slide Preparation : Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis : Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C, protected from light. This step removes cell membranes and histones.

-

DNA Unwinding : Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis : Apply a voltage of approximately 0.7-1 V/cm for 20-30 minutes.

-

Neutralization : Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Staining : Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.

-

Visualization and Scoring : Visualize the comets using a fluorescence microscope. Score at least 50-100 randomly selected cells per sample using specialized image analysis software. The recommended parameter for evaluation is the % Tail DNA.

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Protocol :

-

Cell Preparation : Following EMB treatment for the desired time, collect both adherent and floating cells.

-

Washing : Wash the cells twice with cold PBS.

-